molecular formula C10H12BrN3O2S B7114522 3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione

3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione

Cat. No.: B7114522
M. Wt: 318.19 g/mol
InChI Key: NGPYPSWJAPGMJI-UHFFFAOYSA-N
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Description

3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is a complex organic compound that features a thiazole ring and an imidazolidine-2,4-dione core The presence of a bromine atom and a propan-2-yl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione typically involves the reaction of 2-bromo-1,3-thiazole with an appropriate imidazolidine-2,4-dione derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom and the imidazolidine-2,4-dione core contribute to the compound’s binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is unique due to the combination of the thiazole ring, bromine atom, and imidazolidine-2,4-dione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(2-bromo-1,3-thiazol-5-yl)methyl]-5-propan-2-ylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2S/c1-5(2)7-8(15)14(10(16)13-7)4-6-3-12-9(11)17-6/h3,5,7H,4H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYPSWJAPGMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)CC2=CN=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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